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Compound of Interest

2-Amino-3-bromo-6-
Compound Name: ]
chloropyrazine

Cat. No.: B112278

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the expected spectroscopic characteristics of 2-
Amino-3-bromo-6-chloropyrazine, an important intermediate in pharmaceutical synthesis.
While specific, experimentally-derived datasets for this compound are not readily available in
public scientific literature, this document outlines the theoretical spectroscopic behavior based
on its chemical structure. Additionally, it details the standard experimental protocols used to
obtain such data.

Chemical Structure and Properties

o |[UPAC Name: 3-bromo-6-chloropyrazin-2-amine

CAS Number: 212779-21-0

Molecular Formula: CaHsBrCINs

Molecular Weight: 208.44 g/mol [1]

Appearance: Expected to be an off-white to light yellow solid.

Spectroscopic Data Summary
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The following tables summarize the expected spectroscopic data for 2-Amino-3-bromo-6-

chloropyrazine based on its structure. These are estimations and require experimental

verification.

Table 1: Predicted *H NMR Spectroscopic Data

Predicted Coupling
Protons Chemical Shift  Multiplicity Constant (J, Notes
(6, ppm) Hz)
Chemical shift
can be highly
-NH2 5.0-6.5 Broad Singlet N/A vanable.
depending on
solvent and
concentration.
The single proton
Pyrazine-H 7.5-85 Singlet N/A on the pyrazine

ring.

Table 2: Predicted 3C NMR Spectroscopic Data

Predicted Chemical Shift

Carbon Atom Notes
(3, ppm)

Carbon bearing the chlorine
C-Cl 145 - 155

atom.

Carbon bearing the amino
C-NH2 150 - 160

group.

Carbon bearing the bromine
C-Br 115-125

atom.

Carbon bearing the hydrogen
C-H 130 - 140

atom.

Table 3: Mass Spectrometry (MS) Data
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lon Predicted m/z

Notes

[M]* 207/209/211

Molecular ion peak showing a
characteristic isotopic pattern
for one bromine and one

chlorine atom.

[M+H]* 208/210/212

Protonated molecular ion, also
showing the Br/Cl isotopic

pattern.

Table 4: Infrared (IR) Spectroscopy Data

. Predicted Absorption
Functional Group - ( »
ange (cm~

Vibration Mode

Symmetric and asymmetric

N-H 3300 - 3500 stretching
C-H (aromatic) 3000 - 3100 Stretching
C=N, C=C 1500 - 1600 Ring stretching
C-N 1250 - 1350 Stretching
C-Cl 600 - 800 Stretching
C-Br 500 - 600 Stretching

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-3-bromo-6-
chloropyrazine in 0.5-0.7 mL of a deuterated solvent (e.g., CDClz, DMSO-de).
Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
'H NMR Acquisition:
o Acquire a one-dimensional proton spectrum.

o Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,
and 16-32 scans.

13C NMR Acquisition:
o Acquire a one-dimensional carbon spectrum with proton decoupling.

o A greater number of scans (e.g., 1024 or more) is typically required due to the lower
natural abundance of 13C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition.
Methodology:

o Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g.,
methanol, acetonitrile).

 lonization: Introduce the sample into the mass spectrometer. Electron Impact (El) or
Electrospray lonization (ESI) are common techniques. ESI is a soft ionization technique that
would likely yield the protonated molecular ion [M+H]*.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass
analyzer (e.g., quadrupole, time-of-flight).
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» Detection: The detector records the abundance of each ion at a specific m/z value.

» Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak
and any fragmentation patterns. The isotopic distribution pattern is crucial for confirming the
presence of bromine and chlorine.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
e Sample Preparation:

o Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium
bromide (KBr) and press it into a thin, transparent disk.

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm~1. A
background spectrum of the empty sample holder (or pure KBr pellet) is recorded and
subtracted from the sample spectrum.

o Data Analysis: Identify the characteristic absorption bands and assign them to specific
functional groups and vibrational modes within the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like 2-Amino-3-bromo-6-chloropyrazine.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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